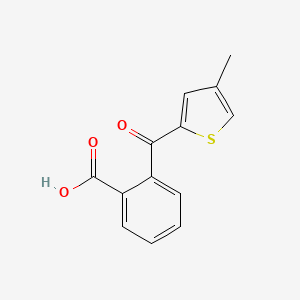![molecular formula C15H12Br6 B12042975 1,3,4,6,7,9-hexabromo-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[e]-as-indacene CAS No. 73255-12-6](/img/structure/B12042975.png)
1,3,4,6,7,9-hexabromo-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[e]-as-indacene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4,6,7,9-hexabromo-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[e]-as-indacene is a highly brominated organic compound It is known for its unique structure, which includes multiple bromine atoms attached to a cyclopenta-indacene framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6,7,9-hexabromo-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[e]-as-indacene typically involves the bromination of a suitable precursor. One common method is the bromination of cyclopenta-indacene using bromine or a brominating agent in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the precursor is continuously fed into a reactor containing the brominating agent and catalyst. The reaction mixture is then processed to isolate and purify the desired product. This method ensures a consistent and high-yield production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,3,4,6,7,9-hexabromo-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[e]-as-indacene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in these reactions, often in anhydrous solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed, usually in acidic or basic media.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of functionalized derivatives, while reduction reactions typically produce less brominated compounds.
Aplicaciones Científicas De Investigación
1,3,4,6,7,9-hexabromo-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[e]-as-indacene has several scientific research applications:
Materials Science: It is used in the development of flame retardants and other materials with high thermal stability.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its potential biological activity and interactions with various biomolecules.
Industrial Applications: It is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,3,4,6,7,9-hexabromo-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[e]-as-indacene involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of stable complexes or the modification of target molecules. The exact pathways depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,3,6,7,14,15-hexabromo-9,10-dihydro-9,10-[1,2]benzenoanthracene: This compound has a similar brominated structure but differs in its core framework.
1,2,3,4,5,6-hexabromocyclohexane: Another highly brominated compound with a different cyclic structure.
2,2’,3,4,5,6-hexabromobiphenyl: A biphenyl derivative with multiple bromine atoms.
Uniqueness
1,3,4,6,7,9-hexabromo-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[e]-as-indacene is unique due to its specific cyclopenta-indacene framework and the pattern of bromination. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in materials science and organic synthesis.
Propiedades
Número CAS |
73255-12-6 |
|---|---|
Fórmula molecular |
C15H12Br6 |
Peso molecular |
671.7 g/mol |
Nombre IUPAC |
1,3,4,6,7,9-hexabromo-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[e]-as-indacene |
InChI |
InChI=1S/C15H12Br6/c16-4-1-5(17)11-10(4)12-6(18)2-8(20)14(12)15-9(21)3-7(19)13(11)15/h4-9H,1-3H2 |
Clave InChI |
AQGDCXRHIJHQNU-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=C3C(CC(C3=C4C(CC(C4=C2C1Br)Br)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B12042895.png)




![(2S,3R,4S,5S,6R)-2-[4-[(2S,3R,4S)-4-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12042911.png)

![11-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B12042948.png)

![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid methylamide](/img/structure/B12042956.png)
![N-(2-bromophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12042967.png)

![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12042974.png)

